1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole 1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1207010-21-6
VCID: VC8217739
InChI: InChI=1S/C17H16N2S/c1-20-17-18-12-16(15-10-6-3-7-11-15)19(17)13-14-8-4-2-5-9-14/h2-12H,13H2,1H3
SMILES: CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C17H16N2S
Molecular Weight: 280.4

1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole

CAS No.: 1207010-21-6

Cat. No.: VC8217739

Molecular Formula: C17H16N2S

Molecular Weight: 280.4

* For research use only. Not for human or veterinary use.

1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole - 1207010-21-6

Specification

CAS No. 1207010-21-6
Molecular Formula C17H16N2S
Molecular Weight 280.4
IUPAC Name 1-benzyl-2-methylsulfanyl-5-phenylimidazole
Standard InChI InChI=1S/C17H16N2S/c1-20-17-18-12-16(15-10-6-3-7-11-15)19(17)13-14-8-4-2-5-9-14/h2-12H,13H2,1H3
Standard InChI Key MJEOGKOWHWQGHC-UHFFFAOYSA-N
SMILES CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole consists of a five-membered imidazole ring with three distinct substituents:

  • N1-Benzyl group: A benzyl (C₆H₅CH₂⁻) moiety attached to the nitrogen at position 1.

  • C2-Methylsulfanyl group: A sulfur-containing SCH₃ group at position 2.

  • C5-Phenyl group: An aromatic phenyl (C₆H₅⁻) substituent at position 5.

The molecular formula is C₁₇H₁₆N₂S, with a molecular weight of 280.39 g/mol. The presence of sulfur enhances lipophilicity, which may influence membrane permeability and biological activity .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₇H₁₆N₂SDerived from
Molecular Weight280.39 g/molCalculated
Density~1.28 g/cm³ (estimated)Based on
Boiling Point>250°C (decomposition likely)Inferred from
Melting Point150–160°C (predicted)Analogous to
SolubilityLow in water; soluble in DCM, DMSOSimilar to

Synthetic Methodologies

General Strategies for Imidazole Synthesis

The synthesis of substituted imidazoles typically involves cyclocondensation reactions using aldehydes, amines, and thioureas or their derivatives. For 1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole, two plausible routes are proposed based on analogous procedures :

Route A: Cyclocondensation with MnO₂ Oxidation

  • Formation of imidazole precursor: React benzylamine, phenylacetaldehyde, and methyl isothiocyanate in chloroform to form a thioamide intermediate.

  • Oxidative cyclization: Treat the intermediate with manganese(IV) oxide (MnO₂) to induce cyclization, yielding the target compound.

    • Conditions: MnO₂ (2 eq.), chloroform, 20°C, 12–24 hours .

    • Yield: ~70–80% (estimated from similar reactions in ).

Route B: NBS-Mediated Cyclization

  • Aminal formation: Combine N-benzylethylenediamine with thiophene-2-carbaldehyde in dichloromethane (DCM) at 0°C.

  • N-Bromosuccinimide (NBS) cyclization: Add NBS to the reaction mixture and stir at room temperature to facilitate ring closure.

    • Conditions: NBS (1 eq.), DCM, rt, overnight .

    • Yield: ~78% (as reported for analogous structures in ).

Physicochemical Characterization

Spectroscopic Data

While experimental data for the exact compound are unavailable, inferences are drawn from structurally related imidazoles :

  • IR Spectroscopy:

    • C=N Stretch: ~1600 cm⁻¹ (imidazole ring).

    • S–C Vibrations: 650–750 cm⁻¹ (methylsulfanyl group).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • N-Benzyl protons: δ 5.60–5.70 (s, 2H, CH₂).

    • Methylsulfanyl protons: δ 2.50 (s, 3H, SCH₃).

    • Aromatic protons: δ 7.20–7.80 (m, 10H, C₆H₅).

  • ¹³C NMR:

    • Imidazole carbons: δ 120–150 ppm.

    • SCH₃ carbon: δ 15–20 ppm.

Table 2: Predicted Spectroscopic Signatures

TechniqueKey Peaks/ShiftsReference Compound
IR (KBr)1600 cm⁻¹ (C=N), 700 cm⁻¹ (S–C)
¹H NMRδ 5.65 (s, benzyl), δ 2.50 (s, SCH₃)
MS (ESI)m/z 281.1 [M+H]⁺Calculated
Activity TypeTarget Organism/Cell LineEfficacy (Predicted)Reference
AntiproliferativeMDA-MB-231IC₅₀ ~20–30 μM
AntibacterialS. aureusMIC ~4–8 μg/mL
AntifungalC. albicansMIC ~64 μg/mL

Applications in Drug Development

Neuroprotective and Anticancer Prospects

The compound’s lipophilicity suggests potential blood-brain barrier penetration, making it a candidate for neurodegenerative disease therapeutics .

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